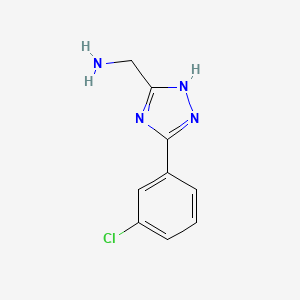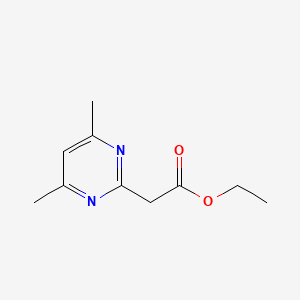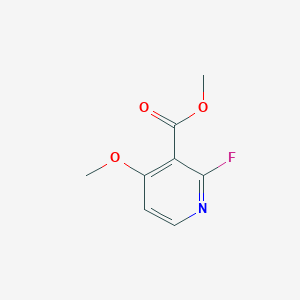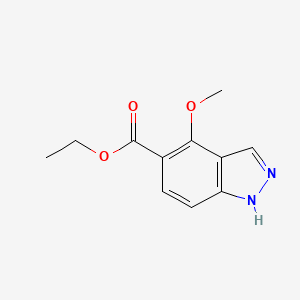![molecular formula C24H9F3S3 B12115761 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2,4,6-Trifluor-3,5-bis[2-(3-Thienyl)ethinyl]phenyl]ethinyl]thiophen ist eine komplexe organische Verbindung, die durch das Vorhandensein von Trifluormethylgruppen und Thiophenringen gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[2-[2,4,6-Trifluor-3,5-bis[2-(3-Thienyl)ethinyl]phenyl]ethinyl]thiophen umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt wird. Diese Reaktion beinhaltet die Kupplung von Arylhalogeniden mit Boronsäuren in Gegenwart eines Palladiumkatalysators . Die Reaktionsbedingungen beinhalten häufig die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Toluol oder Ethanol.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der Labor-Syntheseverfahren umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist entscheidend, um in industriellen Umgebungen eine hohe Reinheit und Ausbeute zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[2-[2,4,6-Trifluor-3,5-bis[2-(3-Thienyl)ethinyl]phenyl]ethinyl]thiophen kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Trifluormethylgruppen oder den Thiophenringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Natriumhydrid in Dimethylformamid (DMF) für nucleophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkane oder Alkene erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-[2-[2,4,6-Trifluor-3,5-bis[2-(3-Thienyl)ethinyl]phenyl]ethinyl]thiophen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.
Wirkmechanismus
Der Wirkmechanismus von 3-[2-[2,4,6-Trifluor-3,5-bis[2-(3-Thienyl)ethinyl]phenyl]ethinyl]thiophen beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppen und Thiophenringe können an verschiedenen nicht-kovalenten Interaktionen beteiligt sein, wie Wasserstoffbrückenbindung und π-π-Stapelung, die die Bindungsaffinität und Spezifität der Verbindung beeinflussen können. Diese Interaktionen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu nachgeschalteten Effekten auf zelluläre Pfade führt .
Wirkmechanismus
The mechanism of action of 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff: Bekannt für seine Verwendung als Organokatalysator in organischen Transformationen.
1,3-Bis(3,4,5-trifluor-2,6-dinitrophenyl)harnstoff: Eine multifluorierte Verbindung mit Anwendungen in Treibstoffformulierungen.
Einzigartigkeit
3-[2-[2,4,6-Trifluor-3,5-bis[2-(3-Thienyl)ethinyl]phenyl]ethinyl]thiophen ist aufgrund seiner Kombination aus Trifluormethylgruppen und Thiophenringen einzigartig, die ihm unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Merkmale machen es zu einer wertvollen Verbindung für die Entwicklung neuer Materialien und die Erforschung neuartiger chemischer Reaktivität.
Eigenschaften
Molekularformel |
C24H9F3S3 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
3-[2-[2,4,6-trifluoro-3,5-bis(2-thiophen-3-ylethynyl)phenyl]ethynyl]thiophene |
InChI |
InChI=1S/C24H9F3S3/c25-22-19(4-1-16-7-10-28-13-16)23(26)21(6-3-18-9-12-30-15-18)24(27)20(22)5-2-17-8-11-29-14-17/h7-15H |
InChI-Schlüssel |
PZEHBNBPVPHUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C#CC2=C(C(=C(C(=C2F)C#CC3=CSC=C3)F)C#CC4=CSC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


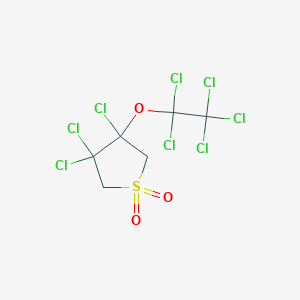
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
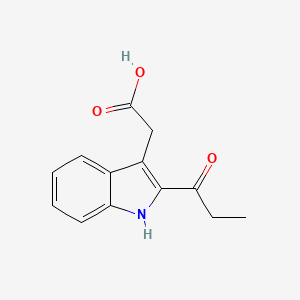

![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)
